(E)-4-hydroxybut-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18445-71-1 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(E)-4-hydroxybut-2-enal |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+ |
InChI Key |
FXCMZPXXCRHRNK-OWOJBTEDSA-N |
SMILES |
C(C=CC=O)O |
Isomeric SMILES |
C(/C=C/C=O)O |
Canonical SMILES |
C(C=CC=O)O |
Synonyms |
4-hydroxycrotonaldehyde penitricin B |
Origin of Product |
United States |
Contextualization Within the Class of α,β Unsaturated Hydroxyalkenals
(E)-4-hydroxybut-2-enal belongs to the class of α,β-unsaturated hydroxyalkenals. wikipedia.org This group of compounds is characterized by a carbon-carbon double bond between the α and β carbons relative to a carbonyl group, and a hydroxyl group. wikipedia.org This structural arrangement confers significant reactivity to these molecules. A prominent and extensively studied member of this class is 4-hydroxy-2-nonenal (HNE). wikipedia.org HNE is a major product of lipid peroxidation of omega-6 polyunsaturated fatty acids and is known for its high reactivity and involvement in cellular signaling and pathological processes. wikipedia.orgnih.gov
The chemical properties of this compound can be understood in the context of its class. The conjugated system of the double bond and the aldehyde group makes the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic reaction for α,β-unsaturated aldehydes known as the Michael addition. nih.govscispace.com The presence of the hydroxyl group further influences the molecule's properties and reactivity.
Table 1: Comparison of this compound and 4-hydroxy-2-nonenal (HNE)
| Property | This compound | 4-hydroxy-2-nonenal (HNE) |
|---|---|---|
| Chemical Formula | C₄H₆O₂ nih.gov | C₉H₁₆O₂ wikipedia.org |
| Molar Mass | 86.09 g/mol nih.gov | 156.22 g/mol |
| Structural Feature | Short-chain α,β-unsaturated hydroxyalkenal | Long-chain α,β-unsaturated hydroxyalkenal wikipedia.org |
| Primary Precursors | Oxidation of but-2-enal researchgate.net | Lipid peroxidation of ω-6 fatty acids wikipedia.orgnih.gov |
Fundamental Academic Significance in Biological and Chemical Systems
Oxidative Generation Pathways
Oxidative stress and associated chemical reactions are primary contributors to the formation of this compound. These pathways involve the breakdown of larger molecules, particularly polyunsaturated fatty acids, through the action of reactive oxygen species.
This compound is a product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs). mdpi.com This process is initiated when a reactive species attacks a PUFA, leading to a cascade of reactions that fragment the fatty acid chain. mdpi.comnih.gov The formation of 4-hydroxyalk-2-enals, including this compound, is a known outcome of the oxidation of PUFAs. researchgate.netresearchgate.netunit.no The degree of unsaturation in the fatty acid influences the yield of these products; for instance, linolenic acid is a more potent precursor than linoleic acid for forming related compounds like furan. researchgate.net This process is a significant source of various reactive aldehydes, with HBA being one of the shorter-chain products. nih.gov
Table 1: Polyunsaturated Fatty Acids as Precursors to Aldehyde Formation Click on the headers to sort the table.
| Fatty Acid Name | Abbreviation | Structure | Relative Susceptibility to Peroxidation |
| Linoleic Acid | LA | C18:2 (n-6) | High |
| Alpha-Linolenic Acid | ALA | C18:3 (n-3) | Very High |
| Arachidonic Acid | AA | C20:4 (n-6) | Very High |
| Eicosapentaenoic Acid | EPA | C20:5 (n-3) | Extremely High |
| Docosahexaenoic Acid | DHA | C22:6 (n-3) | Extremely High |
The formation of this compound from PUFAs is fundamentally driven by free radical chemistry, initiated by reactive oxygen species (ROS). nih.gov Under conditions of oxidative stress, elevated levels of ROS are produced, which can overwhelm cellular antioxidant defenses. nih.govnih.gov ROS, such as the hydroxyl radical (•OH), can initiate lipid peroxidation by abstracting a hydrogen atom from a methylene (B1212753) group in a PUFA, creating a carbon-centered radical. mdpi.com This initiates a chain reaction involving molecular oxygen, leading to the formation of lipid hydroperoxides. These hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, into various products, including reactive aldehydes like this compound. nih.govresearchgate.net
The direct precursor to this compound in many pathways is the oxidative cleavage of larger molecules or the oxidation of smaller ones. Lipid hydroperoxides, formed during the peroxidation of PUFAs like arachidonic acid, undergo cleavage to yield aldehydes. mdpi.comresearchgate.net The fragmentation of the oxidized fatty acyl chain results in the formation of aldehydes from the methyl-terminal end of the fatty acid. researchgate.net Furthermore, smaller unsaturated aldehydes can also serve as precursors. Research indicates that this compound can be produced by the oxidation of but-2-enal, which provides a more direct pathway to its formation. researchgate.netresearchgate.netresearchgate.net
Thermal and Process-Induced Formation
High temperatures, particularly during food processing, can induce chemical reactions that generate this compound. These reactions can involve lipids, carbohydrates, and amino acids as starting materials.
This compound is known to form in thermally processed foods, where it acts as an intermediate in the formation of other compounds, such as furan. researchgate.netresearchgate.netresearchgate.net The high temperatures used in cooking methods like frying, baking, and roasting can accelerate the oxidation of lipids, leading to the generation of 4-hydroxyalk-2-enals. researchgate.net The presence of precursors like linolenic acid in food, combined with high heat (above 110°C), significantly promotes the formation of these compounds. researchgate.net
Table 2: Indication of this compound Formation in Thermally Processed Foods via Furan Click on the headers to sort the table.
| Food Category | Processing Method | Key Precursors |
| Coffee | Roasting | Carbohydrates, Amino Acids, Lipids |
| Canned & Jarred Foods | Thermal Sterilization | Ascorbic Acid, PUFAs, Sugars |
| Bakery Products | Baking | Carbohydrates, Amino Acids |
| Fried Potato Products | Frying | Carbohydrates (Starch), Amino Acids |
| Baby Foods | Pasteurization | Lactose, Fructose (B13574), Carotenoids |
Beyond lipids, carbohydrates and amino acids are also significant precursors for the formation of this compound and related compounds during thermal processing. researchgate.netresearchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a wide array of flavor and aroma compounds, but also process contaminants. agriculturejournals.cz Similarly, the caramelization and thermal degradation of carbohydrates like fructose and glucose can produce various reactive carbonyl species. researchgate.netagriculturejournals.cz These highly reactive fragments, formed from the cleavage of the carbohydrate skeleton, can undergo further reactions, potentially leading to the formation of unsaturated aldehydes like this compound. agriculturejournals.cz
Enzymatic and Non-Enzymatic Catalysis in Formation
The formation of this compound is a multifaceted process that can be catalyzed by both enzymatic and non-enzymatic pathways. These pathways are significant in various biological and food chemistry contexts, often involving the oxidative degradation of lipids and reactions of other common organic molecules.
Enzymatic Catalysis
The primary enzymatic route to the formation of this compound and related 4-hydroxyalkenals is through the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process is particularly well-documented in plants, where it plays a role in physiological responses. The key enzymes involved in this cascade are lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). nih.govresearchgate.netannualreviews.org
The process begins with the action of lipoxygenase on a polyunsaturated fatty acid, such as linoleic acid. LOX catalyzes the insertion of molecular oxygen to form a fatty acid hydroperoxide. annualreviews.org For instance, 15-lipoxygenase-1 can convert linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.gov This intermediate is then cleaved by the enzyme hydroperoxide lyase. This cleavage results in the formation of shorter-chain aldehydes, and through subsequent reactions, this compound can be generated. nih.govannualreviews.org
In some plant systems, a cascade involving lipoxygenase and a hydroperoxide peroxygenase is responsible for the oxidation of unsaturated aldehydes like (3Z)-nonenal and (3Z)-hexenal into their corresponding (E)-4-hydroxyalkenals. researchgate.net The enzymatic nature of this process is highlighted by its stereospecificity, where the configuration of the resulting 4-hydroxyalkenal is dependent on the specific enzyme and substrate involved. researchgate.net
Table 1: Key Enzymes in the Formation of this compound and Related Compounds
| Enzyme | Precursor(s) | Product(s) | Catalytic Function |
| Lipoxygenase (LOX) | Polyunsaturated fatty acids (e.g., linoleic acid) | Fatty acid hydroperoxides (e.g., 13-hydroperoxyoctadecadienoic acid) | Dioxygenation of polyunsaturated fatty acids to form hydroperoxides. annualreviews.org |
| Hydroperoxide Lyase (HPL) | Fatty acid hydroperoxides | Short-chain aldehydes and other fragments | Cleavage of the carbon chain of fatty acid hydroperoxides, leading to the formation of aldehydes. nih.govannualreviews.org |
| Hydroperoxide Peroxygenase | (3Z)-alkenals (e.g., (3Z)-nonenal) | (E)-4-hydroxyalkenals | Oxidation of unsaturated aldehydes to their corresponding 4-hydroxyalkenals in a cascade with LOX. researchgate.net |
Non-Enzymatic Catalysis
This compound can also be formed through several non-enzymatic pathways, often driven by thermal energy or the presence of reactive chemical species. These pathways are particularly relevant in the context of food processing and endogenous oxidative stress.
One significant non-enzymatic route is the autoxidation of polyunsaturated fatty acids. This process is initiated by reactive oxygen species and leads to the formation of lipid hydroperoxides, which can then degrade into a variety of aldehydes, including this compound. researchgate.netphysiology.org Specifically, the oxidation of but-2-enal, a degradation product of PUFAs, can yield this compound. researchgate.netresearchgate.net The non-enzymatic breakdown of fatty acid hydroperoxides like 13-HPODE has been shown to produce 4-hydroxyalkenals. researchgate.net
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is another important non-enzymatic pathway that can generate precursors to this compound. researchgate.netnih.gov This reaction is responsible for the browning and flavor development in many cooked foods. The conditions of the Maillard reaction, such as temperature, pH, and the presence of metal ions, can influence the formation of various reactive intermediates that may lead to the synthesis of this compound. nih.gov
Furthermore, the degradation of ascorbic acid (Vitamin C) under certain conditions can also contribute to the formation of this compound precursors. researchgate.net
Table 2: Major Non-Enzymatic Pathways in the Formation of this compound
| Pathway | Precursor(s) | Key Factors | Description |
| Lipid Autoxidation | Polyunsaturated fatty acids, but-2-enal | Reactive oxygen species, heat | Spontaneous oxidation of lipids leading to the formation of hydroperoxides and subsequent degradation to aldehydes. researchgate.netphysiology.org |
| Maillard Reaction | Amino acids, reducing sugars | High temperature, pH, metal ions | A complex series of reactions that produce a wide range of compounds, including precursors to this compound. researchgate.netnih.gov |
| Ascorbic Acid Degradation | Ascorbic acid (Vitamin C) | Oxidative conditions, heat | The breakdown of ascorbic acid can generate reactive intermediates that contribute to the formation of furan and its precursors. researchgate.net |
Protein Adduction Mechanisms and Characteristics
The primary mechanism through which this compound modifies proteins is via covalent adduction to nucleophilic amino acid residues. The electrophilic nature of HBE is attributed to its three functional groups: the double bond, the carbonyl group, and the hydroxyl group. nih.gov It can participate in two main types of reactions with protein side chains: Michael addition and Schiff base formation. scispace.comnih.gov These modifications can alter the structure and function of the targeted proteins.
The α,β-unsaturated aldehyde structure of HBE makes it a prime candidate for Michael-type addition reactions (1,4-addition). scispace.com In this reaction, a nucleophile, such as the side chain of an amino acid, attacks the β-carbon of the double bond. This is the predominant reaction pathway for HBE's interaction with proteins. nih.gov The nucleophilic side chains of cysteine, histidine, and lysine (B10760008) are the most common targets for this type of modification. nih.govacs.org The general order of reactivity for Michael addition is Cysteine > Histidine > Lysine. nih.gov
The sulfhydryl group of cysteine is a soft nucleophile and represents the most preferential target for Michael addition by α,β-unsaturated aldehydes like HBE. scispace.comnih.gov The reaction involves the attack of the thiolate anion on the β-carbon of HBE, leading to the formation of a stable thioether linkage. nih.gov This covalent modification is often irreversible. The resulting adduct can undergo further reactions, such as cyclization via the hydroxyl group, to form a hemiacetal. Studies on the related aldehyde, 4-hydroxy-2-nonenal (HNE), show that the reaction with cysteine is highly favorable and can be stereoselective, depending on the protein environment. nih.govmdpi.com
Table 1: Cysteine Adduction by this compound (HBE)
| Feature | Description |
|---|---|
| Reaction Type | Michael (1,4) Addition |
| Nucleophile | Cysteine (sulfhydryl group, -SH) |
| Electrophilic Site on HBE | β-carbon |
| Bond Formed | Thioether |
| Key Characteristics | Highly favorable and often the predominant adduct formed. scispace.comnih.gov |
The imidazole (B134444) ring of histidine residues is another significant nucleophilic target for Michael addition by HBE. nih.gov Both nitrogen atoms in the imidazole ring can act as nucleophiles, although one is typically more reactive depending on its protonation state and local environment within the protein. The reaction results in a stable covalent adduct. uab.edu Studies using HNE have confirmed that histidine residues in proteins are major targets for adduction, forming stable Michael adducts that have been identified in various biological samples. mdpi.comnih.gov
Table 2: Histidine Adduction by this compound (HBE)
| Feature | Description |
|---|---|
| Reaction Type | Michael (1,4) Addition |
| Nucleophile | Histidine (imidazole ring) |
| Electrophilic Site on HBE | β-carbon |
| Bond Formed | Carbon-Nitrogen |
| Key Characteristics | A common and stable adduct. nih.govuab.edu |
Lysine residues offer two potential sites for reaction with HBE: the ε-amino group can participate in either a Michael addition or a Schiff base formation. nih.govuab.edu
Michael Addition: Similar to cysteine and histidine, the primary amine of the lysine side chain can act as a nucleophile in a Michael-type addition to the β-carbon of HBE. nih.gov
Schiff Base Formation: This reaction involves the direct attack of the nucleophilic lysine ε-amino group on the electrophilic carbonyl carbon of HBE's aldehyde group. This forms an unstable imine intermediate (a Schiff base), which can be stabilized through reduction or rearrangement. uab.edu In some cases, an initial Michael adduct can undergo an intramolecular cyclization and dehydration involving the aldehyde, leading to the formation of stable pyrrole (B145914) derivatives. uab.edu
While Michael addition is generally favored, the formation of Schiff bases is a significant alternative pathway for lysine modification by aldehydes. scispace.comnih.gov
Table 3: Lysine Adduction by this compound (HBE)
| Feature | Description |
|---|---|
| Reaction Types | Michael (1,4) Addition; Schiff Base Formation |
| Nucleophile | Lysine (ε-amino group, -NH2) |
| Electrophilic Site on HBE | β-carbon (Michael); Carbonyl carbon (Schiff Base) |
| Bond Formed | Carbon-Nitrogen |
| Key Characteristics | Can form both Michael adducts and Schiff bases. nih.govuab.edu |
The guanidinium (B1211019) group of arginine is a weaker nucleophile compared to cysteine, histidine, and lysine, but it can still be modified by reactive aldehydes like HBE, albeit to a lesser extent. nih.govmdpi.com The reaction mechanism is complex but can lead to the formation of stable adducts, potentially involving the aldehyde group and subsequent cyclizations. Research on HNE has provided evidence for the formation of arginine adducts, such as stable pyrrole derivatives resulting from multiple reactions. uab.edu
Table 4: Arginine Adduction by this compound (HBE)
| Feature | Description |
|---|---|
| Reaction Type | Complex, may involve Michael addition and/or reaction with the carbonyl group. |
| Nucleophile | Arginine (guanidinium group) |
| Electrophilic Site on HBE | β-carbon and/or Carbonyl carbon |
| Bond Formed | Carbon-Nitrogen |
| Key Characteristics | Less frequent than adduction to Cys, His, or Lys. nih.govmdpi.com |
While the inherent chemical reactivity of amino acid side chains follows the order Cys > His > Lys, the actual site of protein modification by HBE is not random. nih.govmdpi.com Several factors influence which residues within a protein are preferentially targeted, leading to site-specific modifications. These factors include:
Protein Structure and Accessibility: A residue must be physically accessible to HBE for a reaction to occur. Residues buried within the protein core are less likely to be modified than those on the surface.
Local Microenvironment: The pKa of a nucleophilic residue, which is influenced by the surrounding amino acids, determines its reactivity. A lower pKa for the thiol group of cysteine or the amino group of lysine increases its nucleophilicity at physiological pH.
Protein Function: Proteins involved in cytoskeleton organization, stress responses, and metabolic pathways, such as glycolysis, have been identified as preferential targets for adduction by the related aldehyde HNE. nih.gov
For instance, studies on HNE have identified specific adduction sites, including Cys-295 in tubulin α-1B chain, Cys-328 in vimentin, and His-246 in aldolase (B8822740) A. nih.gov Similarly, in human thioredoxin, HNE preferentially modifies Cys-73 and, to a lesser extent, the active site Cys-32, demonstrating stereoselectivity in the reaction. nih.govmdpi.com This site-specificity implies that the modification of proteins by HBE is not a random event but a targeted process that can have significant functional consequences for specific cellular pathways. nih.govmdpi.com
Conformational and Functional Consequences of Protein Adduction
There is a notable absence of specific research in the scientific literature detailing the conformational and functional consequences of protein adduction by this compound. While studies on analogous compounds like HNE have shown that such adduction can lead to protein cross-linking, structural changes, and altered function, similar dedicated studies for this compound could not be identified through extensive searches.
Nucleic Acid Adduct Formation and DNA Damage
The potential for this compound to form adducts with nucleic acids and cause DNA damage is an area that warrants further investigation. However, specific studies providing detailed mechanisms and identifying the precise nature of these adducts are largely unavailable.
Formation of Deoxyguanosine Adducts (e.g., 1,N2-dG Exocyclic Adducts)
Specific research on the formation of deoxyguanosine adducts, such as 1,N2-dG exocyclic adducts, by this compound is not present in the reviewed scientific literature. The reactivity of other α,β-unsaturated aldehydes with deoxyguanosine is well-documented, but these findings cannot be directly extrapolated to this compound without specific studies.
Reactivity with Other DNA Bases (Deoxyadenosine, Deoxycytidine, Thymidine)
There is a lack of available scientific data concerning the specific reactivity of this compound with other DNA bases, including deoxyadenosine, deoxycytidine, and thymidine.
Mechanisms of DNA Strand Break Induction
The mechanisms by which this compound may induce DNA strand breaks have not been specifically elucidated in the scientific literature. While its cytotoxic nature suggests a potential for genotoxicity, detailed mechanistic studies are required to confirm and characterize this activity.
Adduction with Membrane Lipids and Phospholipids (B1166683)
Scientific literature containing specific research on the adduction of this compound with membrane lipids and phospholipids is not available. The interaction of other lipid peroxidation products with membrane components is a known phenomenon, but dedicated studies on this compound are absent.
Cellular and Molecular Biological Effects
Modulation of Intracellular Signaling Pathways
As a reactive electrophile, (E)-4-hydroxybut-2-enal has the potential to disrupt cellular signaling by forming covalent bonds with nucleophilic groups in biomolecules. This process, known as Michael addition, primarily targets the sulfhydryl group of cysteine, the imidazole (B134444) group of histidine, and the ε-amino group of lysine (B10760008) residues within proteins. Such modifications can alter protein conformation, leading to either a loss or gain of function, which in turn disrupts signal transduction cascades.
While direct studies on this compound's impact on specific signaling pathways are limited, its behavior can be inferred from more extensively studied reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE). These aldehydes are known to modulate numerous signaling processes by forming covalent adducts with proteins. medchemexpress.com This adduction can interfere with kinase-phosphatase signaling cascades and transcription factor activity, thereby altering cellular processes such as proliferation, differentiation, and apoptosis. nih.gov
The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes that are critical for the detoxification of a wide array of endogenous and exogenous aldehydes, oxidizing them to their corresponding carboxylic acids. wikipedia.org These enzymes are a primary defense mechanism against aldehyde-induced toxicity. The mitochondrial isoform, ALDH2, is particularly important for metabolizing reactive aldehydes generated during oxidative stress. nih.govnih.gov
Given its structure, this compound is a putative substrate for ALDH enzymes. Its detoxification in the cell is likely dependent on ALDH-mediated oxidation. However, high concentrations of reactive aldehydes can also act as inhibitors of ALDH activity. For example, 4-HNE is both a substrate and an inhibitor of ALDH2. medchemexpress.com Excessive levels of reactive aldehydes can form adducts on the ALDH enzyme itself, leading to its inactivation and a subsequent increase in cellular aldehyde load and toxicity. ijbs.com
This compound can directly interact with low-molecular-weight antioxidants, most notably glutathione (B108866) (GSH). Research has demonstrated that 4-hydroxycrotonaldehyde can be trapped by GSH, forming a glutathione adduct. tandfonline.com GSH is a critical cellular antioxidant, and its depletion by reactive electrophiles is a key signal of oxidative stress.
The consumption of GSH in detoxification reactions triggers a compensatory response, leading to the upregulation of antioxidant defense mechanisms. The cell attempts to restore homeostasis by increasing the synthesis of new GSH and boosting the activity of GSH-related enzymes like glutathione S-transferases (GSTs), which catalyze the conjugation of electrophiles to GSH. nih.gov This response is part of a broader cellular strategy to mitigate the damage caused by reactive species.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping Nrf2 levels low.
This compound, as a Michael acceptor, is an electrophile capable of activating the Nrf2 pathway. Electrophiles react with highly reactive cysteine sensors on the Keap1 protein. This covalent modification induces a conformational change in Keap1, impairing its ability to serve as an adapter for the Nrf2-targeting E3 ubiquitin ligase. Consequently, Nrf2 is no longer targeted for degradation and can accumulate, translocate to the nucleus, and bind to specific DNA sequences known as Antioxidant Response Elements (AREs). This binding initiates the transcription of a wide array of cytoprotective genes, including ALDHs, GSTs, and enzymes involved in glutathione synthesis, thereby bolstering the cell's defense against electrophilic and oxidative stress. Studies on the related aldehyde HNE have confirmed its ability to cause nuclear accumulation of Nrf2 and activate protective pathways. nih.gov
Table 1: Activation of the Nrf2/Keap1 Pathway by this compound
| Step | Process | Description |
| 1 | Basal State | In the absence of stress, Keap1 binds to Nrf2 in the cytoplasm, facilitating its continuous ubiquitination and proteasomal degradation. |
| 2 | Electrophilic Stress | This compound enters the cell and acts as an electrophile. |
| 3 | Keap1 Modification | This compound covalently modifies critical cysteine residues on the Keap1 protein. |
| 4 | Nrf2 Dissociation | The modification of Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. |
| 5 | Nrf2 Accumulation & Translocation | Newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates into the nucleus. |
| 6 | ARE Binding & Gene Transcription | In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating the transcription of numerous antioxidant and detoxification enzymes. |
Impact on Cellular Homeostasis and Stress Responses
This compound is not only a product of oxidative processes but also a potent inducer of oxidative stress responses. It has been identified as a "reactive and cytotoxic species". nih.govuni-konstanz.descielo.br Its ability to form adducts with cellular macromolecules like proteins and deplete crucial antioxidants such as glutathione disrupts cellular redox balance and function. tandfonline.com
The accumulation of such reactive aldehydes is a hallmark of oxidative damage. researchgate.net This accumulation can lead to a vicious cycle where the initial oxidative event produces aldehydes, which then react with cellular components, impairing their function (e.g., mitochondrial proteins), leading to further reactive oxygen species (ROS) production and exacerbating oxidative stress. nih.gov This cascade can ultimately overwhelm cellular defenses, leading to significant cellular dysfunction and potentially apoptosis. nih.govnih.gov
Table 2: Summary of Cellular Interactions of this compound
| Cellular Target/Process | Interaction/Effect | Consequence |
| Proteins (Cys, His, Lys) | Covalent Adduct Formation (Michael Addition) | Alteration of protein function, disruption of signaling pathways. |
| Aldehyde Dehydrogenase (ALDH) | Putative substrate for detoxification; potential inhibitor at high concentrations. | Metabolic clearance; potential for self-amplifying toxicity if ALDH is inhibited. |
| Glutathione (GSH) | Depletion via conjugation. | Induction of antioxidant defense mechanisms; increased vulnerability to oxidative damage. |
| Keap1/Nrf2 Pathway | Covalent modification of Keap1. | Activation of Nrf2 and transcription of cytoprotective genes. |
| Cellular Redox Balance | Depletion of antioxidants, adduction to biomolecules. | Induction and propagation of oxidative stress. |
Effects on Mitochondrial Function and Bioenergetics
This compound and related aldehydes are recognized for their potential to disrupt mitochondrial function and cellular bioenergetics. Chronic exposure to crotonaldehyde (B89634) in rats has been shown to induce mitochondrial dysfunction in the lungs and liver. mdpi.comnih.gov This dysfunction is characterized by damage to the mitochondrial structure, a reduction in the activity of the electron-transport chain, and decreased levels of ATP. nih.govtandfonline.com In alveolar macrophages, crotonaldehyde induces a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria, key events in the intrinsic pathway of apoptosis. nih.govjst.go.jp Studies on rat liver mitochondria have demonstrated that crotonaldehyde exposure can lead to increased levels of reactive oxygen species (ROS), and a corresponding decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione. nih.govtandfonline.com This oxidative stress further damages mitochondrial components and contributes to cellular injury. tandfonline.com
Table 1: Effects of Crotonaldehyde on Mitochondrial Parameters
| Parameter | Effect | Cell/Tissue Type | References |
| Mitochondrial Structure | Damaged | Rat Liver | nih.govtandfonline.com |
| Electron-Transport Chain Activity | Reduced | Rat Liver | nih.govtandfonline.com |
| ATP Levels | Reduced | Rat Liver | nih.govtandfonline.com |
| Mitochondrial DNA Transcription | Interfered | Rat Liver | nih.gov |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased (Loss) | Alveolar Macrophages | nih.govjst.go.jp |
| Cytochrome c Release | Increased | Alveolar Macrophages | nih.govjst.go.jp |
| Reactive Oxygen Species (ROS) | Increased | Rat Liver | nih.govtandfonline.com |
Influence on Cell Proliferation, Differentiation, and Senescence
Involvement in Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis)
There is substantial evidence for the involvement of crotonaldehyde in inducing programmed cell death, primarily through apoptosis. In alveolar macrophages, crotonaldehyde triggers apoptosis characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and the activation of caspase-3/7 and caspase-9. nih.govjst.go.jp This apoptotic process is linked to the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential and cytochrome c release, and is also mediated by p53 signaling. nih.govjst.go.jp Similarly, crotonaldehyde induces caspase-dependent apoptosis in human bronchial epithelial cells and testicular cells in rats. mdpi.comtandfonline.com In human endothelial cells, acute exposure to high concentrations of crotonaldehyde induces autophagy-mediated cell death. mdpi.com While the role of these aldehydes in ferroptosis is less defined, the induction of lipid peroxidation is a key feature of this cell death pathway, suggesting a potential area for future investigation. pnas.org
Table 2: Pro-Apoptotic Effects of Crotonaldehyde
| Apoptotic Event | Cell/Tissue Type | References |
| Phosphatidylserine Externalization | Alveolar Macrophages | nih.gov |
| DNA Fragmentation | Alveolar Macrophages | nih.gov |
| Caspase-3/7 Activation | Alveolar Macrophages | nih.govjst.go.jp |
| Caspase-9 Activation | Alveolar Macrophages | nih.govjst.go.jp |
| Caspase-dependent Apoptosis | Human Bronchial Epithelial Cells | mdpi.com |
| Testicular Cell Apoptosis | Rat Testes | tandfonline.com |
| Autophagy-mediated Cell Death | Human Endothelial Cells | mdpi.com |
Mechanisms of Genotoxicity and Mutagenesis
The genotoxic and mutagenic properties of this compound and related aldehydes are primarily attributed to their ability to form adducts with DNA.
DNA Adduct-Induced Mutagenesis (e.g., G→T Transversions)
Crotonaldehyde reacts with deoxyguanosine in DNA to form various adducts, including 1,N2-propano-2′-deoxyguanosine (PdG) adducts. acs.orgnih.gov These adducts are mutagenic. nih.gov Site-specific mutagenesis studies have shown that crotonaldehyde-derived DNA adducts predominantly lead to G→T transversions. acs.orgnih.gov G→C transversions and G→A transitions have also been observed, though typically at lower frequencies. acs.org The mutagenic potential of these adducts contributes to their carcinogenicity. researchgate.net
Impact on DNA Repair Pathways (e.g., Nucleotide Excision Repair)
The cellular machinery for DNA repair is a target for these reactive aldehydes. Lesions induced by crotonaldehyde, specifically the 1,N2-dG exocyclic adducts, are recognized and repaired by the nucleotide excision repair (NER) pathway in both bacterial and mammalian cells. acs.orgpnas.org There is also evidence for an NER-independent repair pathway in human cells for certain types of crotonaldehyde-induced interstrand cross-links, which appears to be coupled with DNA replication. nih.gov The formation of bulky DNA adducts by crotonaldehyde, a byproduct of lipid peroxidation, can also be initiated by other agents like aflatoxin B1, and these adducts are also substrates for NER. nih.gov
Modulation of Tumor Suppressor Genes (e.g., p53 Mutation Mechanisms)
The tumor suppressor gene p53 is a critical target for the mutagenic effects of these aldehydes. Crotonaldehyde exposure has been shown to increase the expression of p53, which is involved in the apoptotic response to this compound in alveolar macrophages. nih.govjst.go.jp Furthermore, reactive aldehydes generated during lipid peroxidation, a process in which compounds like crotonaldehyde are formed, can induce G:C to T:A transversions at codon 249 of the p53 gene. pnas.org This specific codon is a known mutational hotspot in certain human cancers. pnas.orgresearchgate.net The formation of DNA adducts by crotonaldehyde and related aldehydes at specific sites within the p53 gene can lead to mutations that inactivate its tumor suppressor function, thereby contributing to carcinogenesis. researchgate.net
Metabolic Pathways and Enzymatic Biotransformation
Enzymatic Detoxification and Inactivation
The enzymatic detoxification of (E)-4-hydroxybut-2-enal is a multi-faceted process involving several key enzyme families that target the reactive functional groups of the molecule: the aldehyde and the carbon-carbon double bond. These enzymatic reactions convert HBE into less reactive and more water-soluble compounds, facilitating their elimination from the body.
Reduction of the Carbonyl Group by Aldose Reductase (AKR)
Aldose reductase (AKR), a member of the aldo-keto reductase superfamily, plays a significant role in the detoxification of various aldehydes, including HBE. This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group of HBE to a primary alcohol, forming 1,4-dihydroxybut-2-ene. This reduction is a critical step in neutralizing the high reactivity of the aldehyde functional group. While direct kinetic data for HBE is limited, studies on the analogous compound 4-hydroxynonenal (B163490) (HNE) have shown that aldose reductase efficiently reduces its aldehyde group, suggesting a similar and important role for AKR in the detoxification of HBE.
Oxidation to Carboxylic Acids by Aldehyde Dehydrogenase (ALDH) Isoforms
Another major pathway for the enzymatic detoxification of this compound is its oxidation to the corresponding carboxylic acid, (E)-4-hydroxybut-2-enoic acid. This reaction is catalyzed by various isoforms of aldehyde dehydrogenase (ALDH), a family of NAD(P)+-dependent enzymes. Several ALDH isoforms, including mitochondrial ALDH2 and cytosolic ALDH1A1, have been shown to effectively oxidize 4-hydroxyalkenals. chemrxiv.orgcreative-proteomics.com The oxidation of the aldehyde to a carboxylic acid significantly reduces the electrophilicity and reactivity of the molecule, rendering it less toxic. chemrxiv.org The resulting (E)-4-hydroxybut-2-enoic acid can then undergo further metabolism or be excreted.
| Enzyme Family | Substrate | Product | Significance |
| Aldose Reductase (AKR) | This compound | 1,4-dihydroxybut-2-ene | Reduction of the reactive aldehyde group. |
| Aldehyde Dehydrogenase (ALDH) | This compound | (E)-4-hydroxybut-2-enoic acid | Oxidation to a less reactive carboxylic acid. chemrxiv.org |
Conjugation with Glutathione (B108866) by Glutathione S-Transferases (GSTs)
Conjugation with the endogenous antioxidant glutathione (GSH) is a primary route for the detoxification of electrophilic compounds like this compound. This reaction is catalyzed by glutathione S-transferases (GSTs), a diverse family of enzymes. mdpi.com The nucleophilic thiol group of GSH attacks the β-carbon of the α,β-unsaturated aldehyde in a Michael addition reaction. This forms a stable glutathione conjugate. nih.gov Several GST isoenzymes, particularly those from the Alpha, Pi, and Mu classes, have been shown to efficiently catalyze the conjugation of 4-hydroxyalkenals. The resulting glutathione adduct of HBE is more water-soluble and is a substrate for further metabolism and excretion. nih.gov
Formation and Identification of Urinary and Circulating Metabolites
The metabolic transformation of this compound results in the formation of various metabolites that can be detected in both urine and circulation. The primary metabolites are derived from the enzymatic pathways described above.
Following glutathione conjugation, the HBE-GSH adduct undergoes further processing. The glutamic acid and glycine (B1666218) residues are sequentially cleaved, and the remaining cysteine conjugate is N-acetylated to form a mercapturic acid. chemrxiv.org These mercapturic acids are the major urinary end-products of 4-hydroxyalkenal metabolism. nih.govresearchgate.net Based on the metabolism of the analogous 4-HNE, the expected urinary metabolites of HBE would include the mercapturic acid of HBE itself, as well as the mercapturic acids of its reduced (1,4-dihydroxybut-2-ene) and oxidized ((E)-4-hydroxybut-2-enoic acid) forms. nih.govresearchgate.net
The identification and quantification of these urinary metabolites, often performed using liquid chromatography-mass spectrometry (LC-MS), serve as valuable biomarkers of in vivo lipid peroxidation and exposure to reactive aldehydes. researchgate.net While specific studies on the circulating metabolites of HBE are limited, it is anticipated that the initial products of detoxification, such as the glutathione conjugate and the oxidized and reduced forms, would be present in the bloodstream before their eventual excretion.
| Metabolite Type | Precursor | Location | Significance |
| Mercapturic Acids | Glutathione Conjugates | Urine | Major urinary end-products for excretion. chemrxiv.orgresearchgate.net |
| Glutathione Conjugates | This compound | Circulation, Urine | Initial detoxification products. nih.gov |
| Oxidized and Reduced Forms | This compound | Circulation, Urine | Products of ALDH and AKR activity. chemrxiv.org |
Advanced Analytical Methodologies for Detection and Quantification in Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone for the analysis of HBE, offering unparalleled sensitivity and structural information. It is used to identify and quantify the aldehyde itself, its metabolites, and its covalent adducts with proteins and DNA.
Global adductomics aims to comprehensively identify all possible covalent modifications to proteins or DNA by a reactive molecule like HBE. This untargeted approach is instrumental in discovering novel biomarkers and understanding the full spectrum of molecular targets. The typical workflow involves the separation of complex biological mixtures using liquid chromatography followed by detection with tandem mass spectrometry (MS/MS).
Methodologies developed for the analysis of other structurally related α,β-unsaturated hydroxyalkenals, such as 4-hydroxy-2-nonenal (HNE), provide a framework for HBE adductomics. nih.gov In a typical proteomics experiment, cells or tissues are exposed to HBE, and the proteins are extracted and enzymatically digested into smaller peptides. This peptide mixture is then analyzed by LC-MS/MS. The mass spectrometer identifies peptides that have a mass shift corresponding to the addition of an HBE molecule, and the MS/MS fragmentation pattern is used to confirm the sequence of the peptide and pinpoint the exact amino acid residue that has been modified. nih.govnih.gov This powerful technique allows for the creation of a comprehensive map of protein adducts within a cell or organism.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used in mass spectrometry for analyzing biomolecules.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions directly from a liquid solution. It is ideally suited for coupling with liquid chromatography (LC), making LC-ESI-MS/MS a primary tool for analyzing complex mixtures of peptides and nucleosides. nih.gov It has been successfully used to identify specific HNE-modified peptides from digested proteins, a method directly applicable to HBE adducts. nih.gov Furthermore, LC-ESI-MS/MS is a highly sensitive method for quantifying specific DNA adducts from hydrolyzed DNA samples. researchgate.net
The table below summarizes the application of these ionization techniques in the context of HBE adduct analysis.
Table 1: Mass Spectrometry Ionization Techniques for HBE Adduct Analysis
| Technique | Typical Application | Information Obtained |
|---|---|---|
| LC-ESI-MS/MS | Analysis of peptide mixtures from digested proteins; analysis of hydrolyzed DNA. | Identification of specific adduction sites on peptides; quantification of specific protein and DNA adducts. nih.govresearchgate.netund.edu |
| MALDI-TOF MS | Analysis of intact proteins; analysis of peptide mass fingerprints from 2D gels. | Determination of total adducts per protein molecule; identification of adducted proteins from complex mixtures. nih.govnih.gov |
While global adductomics is excellent for discovery, targeted mass spectrometry is the gold standard for the accurate quantification of specific, known HBE metabolites and adducts. This approach utilizes a mass spectrometer, typically a triple quadrupole instrument, operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the mass of the target adduct) and monitoring for a specific fragment ion produced upon collision-induced dissociation. This process is highly specific and sensitive.
Developing a robust targeted MS method requires several key components:
Stable Isotope-Labeled Internal Standards: For accurate quantification, a known amount of an internal standard that is chemically identical to the analyte but has a different mass (e.g., labeled with ¹³C or deuterium) is added to the sample. This allows for correction of any analyte loss during sample preparation or variations in instrument response. researchgate.netund.edu
Optimized Chromatography: A high-performance liquid chromatography (HPLC) method is developed to separate the target analyte from other interfering molecules in the biological matrix before it enters the mass spectrometer. und.edu
Calibration Curves: A series of standards containing known concentrations of the analyte are analyzed to create a calibration curve, which is then used to determine the concentration of the analyte in unknown samples. und.edu
This methodology has been effectively used to quantify HNE and its metabolites and can be directly adapted for the sensitive quantification of HBE and its specific adducts, such as the 1,N²-propano-2′-deoxyguanosine adduct in DNA. und.eduresearchgate.net
Advanced Electrochemical and Nanotechnology-Based Biosensors for Real-time Monitoring
The real-time detection and quantification of reactive aldehydes such as (E)-4-hydroxybut-2-enal are critical for understanding their roles in biological and environmental systems. Advanced electrochemical and nanotechnology-based biosensors offer promising platforms for rapid, sensitive, and selective monitoring, although research specifically targeting this compound remains an emerging area.
Electrochemical Biosensors: These sensors operate by transducing the chemical interaction between the target analyte and a biological recognition element into a measurable electrical signal. For aldehydes, this often involves derivatization or direct oxidation/reduction at an electrode surface. While specific electrochemical biosensors for this compound are not extensively documented, the principles are well-established for similar volatile organic compounds (VOCs) and reactive species. researchgate.netmdpi.com For instance, sensors might utilize enzymes that metabolize aldehydes, with the resulting electron transfer being detected electrochemically. The development of such sensors faces challenges, including electrode fouling and the need for high selectivity in complex matrices. researchgate.net
Nanotechnology-Based Biosensors: Nanomaterials like nanoparticles, nanotubes, and graphene can significantly enhance the performance of biosensors. Their high surface-area-to-volume ratio allows for increased loading of recognition elements (e.g., enzymes or antibodies), while their unique electronic properties can amplify the sensor's signal. For example, metal-oxide semiconductor (MOS) sensors are a popular type of electronic nose (e-nose) technology used for detecting VOCs. mdpi.com These systems provide a "fingerprint" of volatile compounds, which can be used for non-selective but rapid screening. mdpi.com The integration of nanomaterials could lead to next-generation e-noses with improved sensitivity and specificity for detecting aldehydes like this compound. researchgate.net
Real-time Monitoring Applications: The goal of these advanced biosensors is to enable real-time monitoring in various settings. Techniques like proton transfer reaction-mass spectrometry (PTR-MS) have been used for the real-time analysis of volatile metabolites, demonstrating the feasibility of monitoring dynamic biological processes. researchgate.net While not a biosensor, this technology highlights the demand for real-time data. Future nanotechnology-based biosensors could be integrated into portable devices for on-site analysis, a significant step up from traditional, lab-based chromatographic methods. researchgate.netmdpi.com A resin-supported peptide catalyst has been developed that is effective for the asymmetric Michael addition of boronic acids to this compound, indicating progress in creating specific molecular tools for this compound. researchgate.net
Table 1: Comparison of Advanced Sensor Technologies for Aldehyde Detection
| Sensor Type | Principle of Operation | Potential Advantages for this compound | Key Challenges |
| Electrochemical Biosensors | Measures changes in electrical properties (current, potential) resulting from a biochemical reaction at an electrode surface. | High sensitivity, potential for miniaturization, low cost. | Electrode fouling, interference from similar compounds, need for specific recognition elements. |
| Nanotechnology-Based Biosensors (e.g., E-Nose) | Utilizes nanomaterials to enhance signal transduction. E-noses use an array of non-specific sensors to generate a characteristic "fingerprint" for a VOC mixture. mdpi.com | Extremely high sensitivity, rapid response times, multiplexing capabilities. mdpi.com | Non-selective nature of some systems requires complex data analysis, potential for sensor poisoning. mdpi.com |
Molecular Biology Techniques for DNA Damage Assessment
This compound belongs to the class of α,β-unsaturated aldehydes, which are known products of lipid peroxidation that can react with DNA to form mutagenic adducts. acs.orgscispace.com Assessing the extent and nature of this DNA damage is crucial for understanding its biological consequences.
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a versatile and sensitive method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells. unit.noacs.org While not specific for any particular type of DNA adduct, it is often used as a general indicator of genotoxicity. acs.orgscispace.com For damage induced by aldehydes, the assay can measure DNA strand breaks that occur as a direct result of the adduct or as intermediates during cellular repair processes. acs.org However, its non-specific nature means it is often used in conjunction with more specific methods to fully characterize the DNA damage profile. acs.orgscispace.com
Site-Specific Mutagenesis Assays: This powerful technique allows researchers to investigate the precise mutagenic consequences of a specific DNA lesion. The method involves synthesizing an oligonucleotide containing a single, site-specifically placed DNA adduct, such as one derived from an α,β-unsaturated aldehyde. acs.orgscispace.com This modified DNA is then incorporated into a vector, which is replicated in a host system, typically E. coli or mammalian cells. acs.orgscispace.com By sequencing the progeny DNA, the frequency and type of mutations induced by the adduct can be determined.
Research on adducts from related aldehydes like acrolein, crotonaldehyde (B89634), and 4-hydroxynonenal (B163490) (HNE) provides significant insight. These studies consistently show that the primary DNA adducts formed are 1,N²-propanodeoxyguanosine (PdG) and other exocyclic adducts. acs.orgscispace.comnih.gov Site-specific mutagenesis studies of these enal-derived adducts have revealed that they predominantly cause G→T transversions, although they are not considered to be strongly miscoding. acs.orgscispace.com The nucleotide excision repair pathway is responsible for repairing these lesions in both bacterial and mammalian cells. acs.orgscispace.com
Table 2: Research Findings on DNA Damage by α,β-Unsaturated Aldehydes
| Technique | Analyte/Lesion | Key Findings | Citation |
| Site-Specific Mutagenesis | 1,N²-dG exocyclic adducts (from acrolein, crotonaldehyde, 4-HNE) | Predominant mutations observed are G→T transversions. | acs.orgscispace.com |
| General DNA Chemistry | Enals (acrolein, crotonaldehyde, 4-HNE) reacting with dG | Michael addition of the N²-amine of dG to the enal, followed by cyclization to form 1,N²-dG exocyclic products. | acs.org |
| DNA Repair Studies | Enal-induced 1,N²-dG lesions | Repaired by the nucleotide excision repair pathway in E. coli and mammalian cells. | acs.orgscispace.com |
| Comet Assay | General oxidative DNA damage | Used to measure DNA single-strand breaks, but is not specific for particular adducts like 8-oxo-dGuo. | acs.org |
Research Models and Experimental Approaches for Investigating E 4 Hydroxybut 2 Enal Biology
In Vitro Cell Culture Systems
In vitro models are fundamental for controlled investigations into the direct effects of (E)-4-hydroxybut-2-enal on cellular processes, eliminating the systemic complexities of a whole organism. These systems allow for precise manipulation of experimental conditions and detailed mechanistic studies.
Primary Cell Cultures for Physiological Relevance
Primary cells, which are isolated directly from tissues, are invaluable for studying the effects of this compound in a physiologically relevant context. Unlike immortalized cell lines, they retain many of the characteristics of their tissue of origin. For instance, primary human lung fibroblasts have been used to study DNA adduct formation by aldehydes, a key mechanism of toxicity for compounds like this compound. researchgate.net The use of primary cells allows researchers to observe cellular responses that more closely mimic those occurring in the human body. For example, studying the impact of this aldehyde on primary hepatocytes would provide direct insight into its role in liver pathology, given the liver's central role in xenobiotic metabolism.
Mammalian Cell Lines (e.g., Monocytic Cells, Hepatocytes) for Mechanistic Elucidation
Immortalized mammalian cell lines are workhorses for elucidating the molecular mechanisms underlying this compound toxicity. Their unlimited proliferative capacity and genetic homogeneity make them ideal for reproducible, high-throughput screening and detailed pathway analysis.
Human monocytic cell lines, such as THP-1, are particularly relevant for studying the inflammatory and oxidative stress responses to lipid peroxidation products. acs.org Research on the related aldehyde, 4-hydroxy-2-nonenal (4-HNE), has shown that THP-1 cells are a robust model for investigating cytotoxicity, protein carbonylation, and the protective effects of antioxidants. acs.org Given the structural similarity, these cells are also suitable for dissecting the signaling pathways, such as those leading to apoptosis or necrosis, initiated by this compound.
Hepatocyte-derived cell lines (e.g., HepG2) are critical for metabolic studies. The liver is a primary site for the detoxification of reactive aldehydes. Using hepatocyte cell lines allows for the characterization of the enzymes involved in the metabolism of this compound and the formation of conjugates, such as those with glutathione (B108866).
Other cell lines, such as human embryonic kidney (HEK-293) cells, are frequently used as versatile systems for expressing recombinant proteins, which can help in identifying specific protein targets of this compound. acs.org
Table 1: Examples of Mammalian Cell Lines in Aldehyde Research
| Cell Line | Cell Type | Typical Application in Aldehyde Research | Reference |
|---|---|---|---|
| THP-1 | Human Monocytic Leukemia | Studying cytotoxicity, oxidative stress, inflammation, and apoptosis. | acs.org |
| HepG2 | Human Hepatocellular Carcinoma | Investigating metabolic pathways and detoxification mechanisms. | |
| HEK-293 | Human Embryonic Kidney | Expressing recombinant proteins to identify molecular targets and signaling pathways. | acs.org |
| A549 / NCI-H460 | Human Lung Carcinoma | Evaluating effects on lung epithelial cells. | thno.org |
Bacterial and Yeast Models for Genetic and Repair Studies
Simple eukaryotic and prokaryotic organisms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, are powerful tools for genetic studies. Their well-characterized genomes and the availability of extensive mutant libraries facilitate the identification of genes and pathways involved in the response to DNA damage and cellular stress caused by agents like this compound.
Studies on similar α,β-unsaturated aldehydes have demonstrated that the DNA adducts they form are repaired by the nucleotide excision repair (NER) pathway in both E. coli and mammalian cells. acs.orgscispace.com Therefore, using NER-deficient bacterial strains can help to confirm the specific types of DNA lesions caused by this compound and to understand their mutagenic potential. Site-specific mutagenesis studies in E. coli have been pivotal in determining the types of mutations, such as G→T transversions, that are induced by aldehyde-derived DNA adducts. scispace.com
In Vivo Animal Models
While cell culture systems are essential for mechanistic work, in vivo animal models are indispensable for understanding the integrated physiological and pathological responses to this compound. These models allow for the study of its absorption, distribution, metabolism, excretion, and organ-specific toxicity.
Rodent Models for Oxidative Stress Induction and Response Evaluation
Rodents, particularly rats and mice, are the most common animal models for evaluating the in vivo effects of compounds that induce or are products of oxidative stress. Researchers can administer agents that trigger systemic oxidative stress and lipid peroxidation, leading to the endogenous formation of this compound and other reactive aldehydes.
For example, models of chemically induced nephrotoxicity in rats, using agents like ferric nitrilotriacetate (FeNTA), have been employed to study the formation and excretion of mercapturic acids derived from 4-HNE. nih.gov Such models are directly applicable to investigating the metabolism and biomarker potential of this compound. By analyzing tissues and biofluids (plasma, urine) from these animals, scientists can identify and quantify metabolites, assess organ damage, and measure markers of oxidative stress like 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA. nih.gov
Table 2: Rodent Models for Investigating Oxidative Stress
| Model | Inducing Agent | Measured Endpoint | Relevance for this compound | Reference |
|---|---|---|---|---|
| Rat Kidney Damage | Ferric Nitrilotriacetate (FeNTA) | HNE-derived mercapturic acids in plasma and kidney; renal injury markers. | Provides a framework for studying the formation and detoxification of lipid aldehydes in vivo. | nih.gov |
| Rat Kidney Damage | Potassium Bromate | 8-oxo-7,8-dihydro-2'-deoxyguanosine in kidney DNA. | Allows for the assessment of DNA damage induced by oxidative stress, relevant to aldehyde genotoxicity. | nih.gov |
Genetic Knockout/Knock-in Models for Enzyme and Pathway Characterization
Genetically modified animal models, such as knockout (gene-deleted) or knock-in (gene-inserted/modified) mice, are crucial for definitively characterizing the role of specific enzymes and pathways in the biology of this compound. By deleting a gene that encodes a suspected detoxification enzyme, researchers can observe the resulting increase in sensitivity or toxicity, thereby confirming the enzyme's role.
Key targets for genetic modification in the study of reactive aldehydes include aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs), which are known to metabolize these compounds. For example, creating a knockout mouse for a specific ALDH isoform expected to process this compound would allow for a precise determination of its contribution to the aldehyde's detoxification. Studies on 4-HNE have highlighted the importance of enzymes like ALDH2 in its regulation. nih.gov Similarly, genetic models targeting key proteins in stress-response pathways (e.g., Nrf2) or DNA repair (e.g., components of the NER pathway) can reveal the primary mechanisms of cellular defense against this aldehyde. Knockout models for proteins like FKBP51 have been used to dissect stress-coping behaviors, which could be influenced by oxidative stress products. uni-muenchen.de
Synthetic Biology and Bio-Inspired Model Systems
Synthetic and bio-inspired models offer controlled environments to dissect the specific chemical interactions of this compound with biological components, free from the complexity of a cellular milieu.
Oligonucleotide and Peptide Synthesis for Defined Adduct Generation
The high electrophilicity of this compound allows it to form covalent adducts with nucleophilic sites on biomolecules, such as DNA and proteins. The synthesis of defined oligonucleotide and peptide adducts is a powerful tool to study the precise structural and functional consequences of these modifications.
Oligonucleotide Adducts: Similar to other α,β-unsaturated aldehydes like acrolein and crotonaldehyde (B89634), this compound is expected to react with DNA bases, particularly deoxyguanosine (dG). researchgate.net The reaction typically involves a Michael addition followed by cyclization to form exocyclic adducts. researchgate.net Synthetic chemistry approaches allow for the preparation of oligonucleotides containing a single, site-specific this compound adduct. These modified oligonucleotides are invaluable for:
Structural Studies: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to determine the precise three-dimensional structure of the adducted DNA, revealing conformational changes, such as helical distortions. researchgate.net
Replication and Repair Studies: These model substrates can be used in in vitro assays with DNA polymerases and repair enzymes to understand how the adducts are bypassed during replication and whether they are recognized and removed by cellular repair machinery. researchgate.net
Peptide Adducts: The nucleophilic side chains of certain amino acid residues, such as cysteine, histidine, and lysine (B10760008), are prime targets for adduction by this compound. acs.org The synthesis of peptides containing specific this compound adducts allows for detailed investigation into the effects on protein structure and function.
A resin-supported peptide catalyst has been developed for the asymmetric Michael addition of boronic acids to this compound, demonstrating the feasibility of controlled reactions with this aldehyde in a peptide context. researchgate.net
By incorporating adducted amino acids into synthetic peptides, researchers can study the impact on:
Enzyme activity
Protein-protein interactions
Protein stability and folding
A summary of adduct types and their applications is presented in Table 1.
| Adduct Type | Biomolecule | Key Research Applications |
| Exocyclic Adducts | Oligonucleotides (DNA) | Structural analysis (NMR, X-ray), DNA replication fidelity studies, DNA repair mechanism elucidation. researchgate.net |
| Michael Adducts | Peptides (Proteins) | Enzyme inhibition assays, studies of protein aggregation, investigation of altered protein-protein interactions. acs.org |
Liposome and Membrane Mimic Systems for Lipid Peroxidation Studies
This compound is a product of lipid peroxidation, a process of oxidative degradation of lipids. Liposomes and other membrane mimic systems serve as excellent models to study the formation of this aldehyde and its subsequent effects on membrane properties in a simplified, controlled environment. nih.gov
Liposomes as Models: Liposomes are microscopic vesicles composed of a lipid bilayer, closely mimicking the structure of biological membranes. nih.gov They can be prepared with specific lipid compositions, allowing researchers to investigate how different lipid species contribute to this compound formation. nih.gov These systems are used to:
Study the kinetics and mechanisms of lipid peroxidation initiated by various oxidants. nih.gov
Identify and quantify the generation of this compound and other lipid peroxidation products.
Assess the impact of the aldehyde on membrane properties such as fluidity, permeability, and stability. nih.gov
Other Membrane Mimics: Besides liposomes, other systems like micelles and bicelles can also be employed to study the behavior of this compound in a lipid environment. These models are particularly useful for biophysical studies that require optically clear solutions.
The use of these model systems allows for the systematic investigation of factors influencing lipid peroxidation and the role of this compound in membrane damage, without the confounding variables present in live cells.
Computational and Quantum-Chemical Modeling of Reactivity and Formation
Computational and quantum-chemical methods provide powerful in silico tools to complement experimental studies. These approaches offer molecular-level insights into the intrinsic reactivity of this compound and the energetic pathways of its formation.
Modeling Reactivity: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and reactivity of this compound. These calculations can predict:
Reaction Pathways: The mechanisms of adduct formation with nucleophiles like amino acid residues and DNA bases can be elucidated by calculating the energies of transition states and intermediates. acs.org
Stereoselectivity: In reactions where chiral centers are formed, computational models can help predict and explain the observed stereochemical outcomes. nih.gov
Spectroscopic Properties: Calculated properties can be compared with experimental data (e.g., NMR chemical shifts) to validate proposed adduct structures.
Modeling Formation: The formation of α,β-unsaturated aldehydes from the decomposition of larger molecules can be studied computationally. For instance, the formation of related compounds through the decomposition of peroxy radicals has been investigated using high-accuracy quantum chemistry methods like CBS-QB3. sci-hub.se These studies can map out the potential energy surfaces for various reaction pathways, identifying the most energetically favorable routes leading to the formation of this compound during processes like lipid peroxidation or combustion. sci-hub.senih.gov
Table 2 summarizes key computational approaches and their applications in studying this compound.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms with biomolecules, prediction of adduct structures, calculation of spectroscopic properties. acs.org |
| Ab initio methods (e.g., CBS-QB3) | Investigation of formation pathways from lipid peroxidation precursors, calculation of reaction barrier heights. sci-hub.se |
| Molecular Dynamics (MD) | Simulation of the behavior of adducted DNA or proteins to understand conformational changes and dynamics. |
By integrating these diverse experimental and computational models, researchers can build a comprehensive understanding of the chemistry and biology of this compound, from its fundamental reactivity to its complex interactions within biological systems.
Chemical Synthesis and Application in Organic Chemistry and Drug Discovery
Stereoselective and Enantioselective Synthetic Routes to (E)-4-Hydroxybut-2-enal Derivatives
The development of catalytic asymmetric methods has enabled the use of this compound and its derivatives in the synthesis of chiral molecules with high levels of stereocontrol. Organocatalysis, in particular, has emerged as a powerful tool for activating this substrate in novel and predictable ways.
Organocatalytic dienamine activation is a key strategy for engaging α,β-unsaturated aldehydes like this compound in reactions at their γ- and α-positions. rsc.org This methodology relies on the reversible formation of a dienamine intermediate from the aldehyde and a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. rsc.orgbeilstein-journals.org This activation mode enhances the nucleophilicity of the γ-carbon of the aldehyde, allowing it to react with various electrophiles. rsc.org The stereochemical outcome of the reaction is dictated by the chiral environment of the catalyst. rsc.org
This strategy has been successfully applied in formal [3+2] cycloadditions and tandem Michael-Henry reactions. rsc.org For instance, the reaction between 4-hydroxybut-2-enal and nitroalkenes, catalyzed by a chiral amine, proceeds through a dienamine intermediate to furnish highly functionalized cyclopentanecarbaldehydes with excellent enantioselectivities. rsc.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of the dienamine onto the nitroalkene. rsc.org
| Catalyst | Reactant 2 | Reaction Type | Product | Key Feature |
| Chiral Secondary Amine | Nitroalkene | Dienamine-mediated [3+2] Cycloaddition | Cyclopentanecarbaldehyde | Forms four consecutive stereogenic centers. rsc.orgresearchgate.net |
| Chiral Pyrrolidine Derivative | 4,5-dibromo-1H-pyrrole-2-carbonitrile | Aza-Michael Addition | Bromopyrrole Alkaloid Precursor | Covalent iminium ion formation. beilstein-journals.orgd-nb.info |
Asymmetric cycloaddition reactions involving this compound or its surrogates provide a powerful method for the construction of carbocyclic and heterocyclic rings with a high degree of stereocontrol. A notable example is the formal [3+2] cycloaddition with nitroalkenes, catalyzed by organocatalysts, to produce cyclopentanecarbaldehydes. researchgate.net This reaction is significant as it constructs a five-membered ring while creating up to four contiguous stereocenters with high diastereo- and enantioselectivity. rsc.orgresearchgate.net
The versatility of dienamine catalysis also extends to [4+2] cycloadditions, where this compound derivatives can act as the four-carbon component, reacting with suitable dienophiles to yield six-membered rings. rsc.orgnih.gov These reactions are pivotal in the synthesis of complex polycyclic systems, including steroid-like structures. rsc.org The ability to control the periselectivity between different cycloaddition pathways, such as [8+2] and [6+4], can be influenced by the catalyst system and the specific structure of the reactants. nih.gov
The asymmetric aza-Michael reaction, or conjugate addition of a nitrogen nucleophile, is a fundamental carbon-nitrogen bond-forming reaction. beilstein-journals.orgd-nb.info Utilizing derivatives of this compound in this reaction provides a direct route to chiral β-amino aldehydes, which are precursors to valuable β-amino acids and other nitrogen-containing compounds. d-nb.info
A significant application is the synthesis of bromopyrrole alkaloids. beilstein-journals.orgresearchgate.net In a key step, the aza-Michael addition of 4,5-dibromo-1H-pyrrole-2-carbonitrile to a benzoyl-protected this compound is catalyzed by a chiral pyrrolidine-based organocatalyst. beilstein-journals.orgd-nb.info This reaction proceeds with high yield and enantioselectivity, demonstrating the effectiveness of covalent-bonding organocatalysis where the catalyst activates the aldehyde via an iminium ion intermediate. beilstein-journals.orgresearchgate.net
| Nitrogen Nucleophile | Catalyst | Product Type | Significance |
| 4,5-dibromo-1H-pyrrole-2-carbonitrile | (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Precursor to Bromopyrrole Alkaloids | Synthesis of bioactive natural products. beilstein-journals.orgd-nb.info |
| Pyrroles | Cinchona Alkaloid Derivatives | Functionalized Pyrrolizines | Cascade reaction with high stereocontrol. beilstein-journals.org |
Utilization as a Versatile Synthetic Building Block
The dual functionality of this compound makes it an attractive starting material for the synthesis of a wide array of more complex molecules. It can serve as a linchpin, incorporating its four-carbon backbone into larger structures through sequential or tandem reactions.
This compound is a recognized precursor in the synthesis of various natural products. Its role in the synthesis of bromopyrrole alkaloids highlights its utility. beilstein-journals.orgresearchgate.net The chiral center introduced via the asymmetric aza-Michael addition becomes a key stereogenic element in the final natural product. Furthermore, α-oxygen-substituted α,β-unsaturated aldehydes, a class to which this compound belongs, are key structural motifs in numerous biologically active natural compounds, underscoring the importance of synthetic methods that provide access to these structures. researchgate.net
This compound is a direct precursor to certain heterocyclic systems. It is implicated in the formation of furan (B31954), a five-membered aromatic heterocycle. researchgate.net For example, the formation of furan from the oxidation of polyunsaturated fatty acids is thought to proceed through this compound as an intermediate. researchgate.net In the laboratory, intramolecular cyclization of 4-hydroxybut-2-enoic acid, the corresponding carboxylic acid, leads to the formation of γ-crotonolactone (a furanone), demonstrating the inherent tendency of this carbon skeleton to form five-membered rings. Synthetic methods leveraging this reactivity can provide access to a variety of substituted furans and related heterocycles. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed intramolecular reactions of alkyl enol ethers with pendant alcohols can yield furan and dihydrofuran products. organic-chemistry.org
Development of Probes and Tags for Adduct Detection and Imaging
The detection and imaging of adducts formed by this compound and its better-studied analogue, 4-hydroxy-2-nonenal (HNE), are crucial for understanding their roles in cellular processes and pathology. nih.gov To this end, a variety of chemical probes and tags have been developed to selectively label and visualize these adducts in complex biological samples. oregonstate.eduoregonstate.edu These tools are primarily designed to react with the remaining aldehyde functionality of the Michael adducts formed between the α,β-unsaturated aldehyde and nucleophilic amino acid residues on proteins. nih.gov
Fluorescent Probes
Fluorescent probes offer a sensitive method for the detection of this compound adducts, often enabling direct visualization in techniques like fluorescence microscopy and high-performance liquid chromatography (HPLC).
A notable example is the use of 2-aminopyridine (B139424) (2-AP) as a fluorescent labeling agent. nih.gov This method is based on the reaction of 2-AP with the aldehyde group present in the Michael addition-type adducts of HNE with amino acids like cysteine, histidine, and lysine (B10760008). nih.govsfrbm.org The reaction, carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN), forms stable, pyridylaminated derivatives that exhibit fluorescence. nih.gov These fluorescently tagged adducts can be subsequently analyzed and quantified by reverse-phase HPLC with a fluorescence detector. nih.govsfrbm.org An important advantage of this technique is that the resulting pyridylaminated adducts are stable under the harsh conditions of acid hydrolysis, allowing for the analysis of total protein hydrolysates. nih.gov
Other fluorescent probes have also been developed for the broader detection of lipid peroxidation-related aldehydes, including HNE. For instance, ligand 23 has been utilized in a sensitive HPLC method with fluorescence detection to simultaneously measure aldehydes like glyoxal, acrolein, malondialdehyde, and HNE in human serum. rsc.org This ligand reacts with aldehydes to create fluorescent difurylimidazole derivatives. rsc.org Similarly, 2,2'-furil (25) serves as a fluorogenic probe for the chromatographic determination of aliphatic aldehydes, reacting in the presence of ammonium (B1175870) acetate (B1210297) to form fluorescent derivatives. rsc.org
In a different approach, the reaction of HNE with Nα-acetyllysine has been shown to produce a fluorescent product with excitation and emission maxima at 360 and 430 nm, respectively. pnas.org The characterization of this fluorophore, a 2-hydroxy-3-imino-1,2-dihydropyrrole derivative, provides insight into the intrinsic fluorescence that can arise from HNE adduction and serves as a basis for developing detection methods. pnas.org
Biotinylated Tags and Affinity Enrichment
Biotinylated tags are powerful tools for the detection and enrichment of this compound adducts, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. acs.orgnih.gov This strategy typically involves tagging the adducts with a biotin-containing probe, followed by affinity purification to isolate the modified proteins or peptides for subsequent analysis, primarily by mass spectrometry. oregonstate.edufrontiersin.org
A widely used class of biotinylated tags are hydrazide derivatives of biotin, such as biotin hydrazide and N'-aminooxymethylcarbonylhydrazino-D-biotin, also known as the aldehyde-reactive probe (ARP). oregonstate.edufrontiersin.orgnih.gov These probes specifically react with the aldehyde or ketone groups present on protein adducts. oregonstate.edunih.gov The aldehyde functionality of Michael-type HNE adducts, for instance, reacts with ARP to form a stable oxime bond, thereby attaching a biotin tag. frontiersin.org
This biotinylation strategy enables a multi-pronged approach for studying protein adduction:
Enrichment: The biotin tag allows for the selective capture of adducted proteins or peptides from complex mixtures using avidin-coated beads. nih.govnih.gov This enrichment is crucial for identifying low-abundance modified proteins. oregonstate.edu
Identification: Following enrichment, the isolated proteins can be identified, and the specific sites of modification can be mapped using tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov
This approach has been successfully used to identify numerous protein targets of HNE in various cell types and tissues, revealing that proteins involved in cytoskeleton organization, stress response, and metabolism are particularly susceptible to adduction. frontiersin.orgnih.gov
Click Chemistry-Based Probes
Click chemistry has emerged as a versatile tool for the development of probes for detecting HNE adducts. acs.org This approach involves the use of HNE analogues that have been synthetically modified to contain a "clickable" functional group, such as an azide (B81097) or an alkyne. acs.orgsfu.ca
In a typical workflow, cells or protein mixtures are treated with the azido- or alkynyl-HNE derivative. The modified HNE then forms adducts with proteins in the same manner as the native molecule. Subsequently, a reporter molecule containing the complementary click chemistry handle (e.g., an alkyne if the probe is an azide) and a tag (e.g., biotin or a fluorophore) is added. The copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction then specifically and efficiently links the reporter to the adducted protein. acs.org
This method offers several advantages:
High Specificity: The click reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biochemical processes. sfu.ca
Versatility: A variety of reporter tags can be easily "clicked" on, allowing for different detection modalities (e.g., fluorescence imaging or affinity purification). sfu.ca
Temporal Control: The reporter tag is added after the adduction process, providing better temporal control over the labeling.
The use of these clickable HNE probes has facilitated the identification of HNE-adducted proteins and offers a powerful alternative to traditional antibody-based or direct biotinylation methods. acs.org
Broader Chemical and Biological Interconnections and Future Research Directions
Interplay with Other Reactive Electrophiles and Lipid Peroxidation Products
(E)-4-hydroxybut-2-enal belongs to the class of α,β-unsaturated aldehydes, which are known reactive electrophiles generated during cellular processes like lipid peroxidation. This process, initiated by oxidative stress, produces a variety of aldehydes, with this compound being one of the simpler structures in this class. Its reactivity stems from the conjugated system of a double bond and an aldehyde group, making it a target for nucleophilic attack.
This compound is structurally related to more extensively studied lipid peroxidation products, such as 4-hydroxynonenal (B163490) (HNE) and 4-hydroxyhexenal (B101363) (HHE). wikipedia.orgnih.gov These molecules are byproducts of the oxidative degradation of polyunsaturated fatty acids; HNE and other nine-carbon aldehydes arise from omega-6 fatty acids like arachidonic acid, while HHE and other six-carbon aldehydes derive from omega-3 fatty acids. wikipedia.orgnih.govnih.gov this compound, with its four-carbon backbone, represents a smaller member of this group. The formation of furan (B31954), a toxic compound found in thermally processed foods, from polyunsaturated fatty acids is thought to be triggered by the creation of 4-hydroxy-alk-2-enals, potentially including this compound. researchgate.net
Role as a Volatile Organic Compound (VOC) in Biological and Environmental Contexts
As a small, oxygenated molecule, this compound has the potential to be a volatile organic compound (VOC), contributing to the chemical signature of various biological and environmental systems. Microbial volatile organic compounds (MVOCs) are a vast array of substances produced during the metabolic processes of fungi and bacteria. swesiaq.se These emissions are diverse and depend heavily on the microbial species and its growth conditions. swesiaq.se
Microbial Volatile Organic Compound Emissions
This compound has been identified as a microbial volatile organic compound (MVOC). Specifically, it has been reported as a metabolite produced by the fungus Talaromyces aculeatus. nih.gov This finding places it within the broad spectrum of MVOCs, which includes various alcohols, ketones, esters, and other aldehydes that microorganisms emit into their environment. diva-portal.org
The production of aldehydes by microbes is a known phenomenon. For example, studies on Aspergillus flavus have identified related compounds like 2-methylbut-2-enal in their volatile emissions. nih.govuliege.be The profile of these MVOCs can even differ between toxigenic and non-toxigenic strains of the same fungus, suggesting a link between volatile emission and other metabolic pathways, such as toxin production. nih.govuliege.be The identification of this compound from Talaromyces aculeatus confirms its role as a natural product within the fungal kingdom.
Contribution to Flavor and Aroma Profiles in Food Science
The presence of various aldehydes is critical to the flavor and aroma profiles of many foods, where they can be responsible for both desirable notes and off-flavors. researchgate.net While direct research extensively detailing the specific contribution of this compound to food aroma is limited, the impact of structurally similar aldehydes is well-documented.
Aldehydes are significant components in the aroma of fermented products and aged beverages. For example, in aged Chinese Baijiu, the concentration of certain aldehydes like (E)-non-2-enal and (E,E)-2,4-decadienal decreases with aging, indicating their transformation over time influences the final flavor profile. mdpi.com In cocoa, various odorants contribute to its complex flavor, but certain compounds can lead to undesirable moldy or musty off-flavors. acs.org The formation of furan and other volatile compounds in heat-processed foods can be linked to the degradation of fatty acids, a process that may involve this compound as an intermediate. researchgate.net Given that microbial activity is central to the development of flavor in many foods (e.g., cheese, fermented beverages), the established production of this compound by fungi suggests its potential to contribute to the complex aroma profiles of microbially-influenced foods. nih.gov
Comparative Studies with Other α,β-Unsaturated Aldehydes in Biological Systems
This compound is a member of the α,β-unsaturated aldehyde family, which includes several well-studied toxins and signaling molecules. Comparisons within this group are often based on their reactivity and biological effects, which are largely dictated by the electrophilic nature of the conjugated system.
The most studied compounds in this class are acrolein, crotonaldehyde (B89634), and 4-hydroxynonenal (HNE). acs.orgscispace.com These aldehydes are all recognized products of lipid peroxidation and are known to be cytotoxic. wikipedia.orgacs.org Their toxicity is primarily attributed to their ability to form adducts with DNA and proteins. acs.orgchemsrc.com For example, acrolein, crotonaldehyde, and HNE all react with deoxyguanosine to form structurally similar 1,N2-propanodeoxyguanosine (PdG) adducts, which are implicated in carcinogenesis. acs.orgscispace.com Crotonaldehyde, which shares the same four-carbon butenal backbone as this compound but lacks the hydroxyl group, is known to form Schiff base adducts with DNA in addition to Michael addition products. researchgate.net
The length and substitution of the carbon chain influence the specific properties of each aldehyde. HNE, with its nine-carbon chain, is more lipophilic than the smaller this compound. This difference likely affects its distribution within the cell and its interaction with membrane components. Studies comparing HNE and the six-carbon 4-hydroxyhexenal (HHE) show differences in their metabolism; for instance, HHE is a poorer substrate for the detoxification enzyme glutathione (B108866) S-transferase (GST) compared to HNE. nih.gov While direct comparative studies that include this compound are scarce, its position as a small, hydrophilic member of this class suggests it would have distinct reactivity and metabolic fate compared to its larger, more lipophilic counterparts like HNE.
| Compound | Carbon Chain Length | Key Features | Primary Precursor Fatty Acid |
|---|---|---|---|
| Acrolein | 3 | α,β-unsaturated aldehyde | Various |
| Crotonaldehyde | 4 | α,β-unsaturated aldehyde | Various |
| This compound | 4 | α,β-unsaturated, γ-hydroxy aldehyde | Not specified, likely various |
| 4-Hydroxyhexenal (HHE) | 6 | α,β-unsaturated, γ-hydroxy aldehyde | Omega-3 (e.g., Linolenic Acid) |
| 4-Hydroxynonenal (HNE) | 9 | α,β-unsaturated, γ-hydroxy aldehyde | Omega-6 (e.g., Linoleic, Arachidonic Acid) |
Emerging Research Areas and Unexplored Mechanistic Pathways
Beyond its role in toxicology and as a natural product, this compound is a versatile building block in modern organic synthesis, opening avenues for emerging research. Its bifunctional nature, containing both a hydroxyl group and a reactive aldehyde system, makes it a valuable substrate for complex molecule synthesis.
A significant area of emerging research is its use in organocatalysis. The compound has been successfully employed in various asymmetric reactions, which are crucial for producing chiral molecules for pharmaceuticals and other applications. Notable examples include:
Asymmetric Michael Additions: Resin-supported peptide catalysts have been used to facilitate the asymmetric Michael addition of boronic acids to this compound, demonstrating the potential for creating stereochemically complex products. researchgate.net It has also been used as a substrate in aza-Michael additions for the synthesis of bromopyrrole alkaloids. d-nb.info
Cycloaddition Reactions: this compound participates in formal [3+2] cycloadditions with compounds like nitroalkenes. rsc.org These reactions, often proceeding through a tandem Michael-Henry reaction sequence, can generate cyclopentanecarbaldehydes with multiple consecutive stereocenters in high yield and enantioselectivity. rsc.org
These synthetic applications highlight a shift from studying the compound's toxicity to harnessing its reactivity for constructive chemical purposes.
Unexplored mechanistic pathways likely involve a deeper understanding of its specific biological targets. While its capacity to form adducts is inferred from related aldehydes, the precise proteins and DNA sequences it preferentially reacts with in vivo are unknown. Further research is needed to identify its specific metabolic pathways, the enzymes responsible for its detoxification, and whether it can act as a signaling molecule at low concentrations, similar to HNE. Investigating the biological consequences of its specific adducts, distinct from those of HNE or acrolein, remains a key unexplored area.
| Emerging Research Area | Reaction Type | Key Feature of this compound Utilized | Significance |
|---|---|---|---|
| Organocatalysis | Asymmetric Michael Addition | Electrophilic α,β-unsaturated system | Synthesis of chiral compounds and natural product analogues. researchgate.netd-nb.info |
| Organocatalysis | Formal [3+2] Cycloaddition | Dienamine activation pathway | Creation of complex cyclic molecules with multiple stereocenters. rsc.org |
Q & A
Q. What are the established methods for synthesizing (E)-4-hydroxybut-2-enal, and how can its purity be validated?
this compound (CAS 18445-71-1, C₄H₆O₂) is typically synthesized via oxidation or dehydration of precursor alcohols, such as 1,4-butanediol derivatives. A common approach involves catalytic dehydrogenation under controlled conditions to favor the (E)-isomer. Purity validation requires analytical techniques like high-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm for α,β-unsaturated aldehydes) and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. Quantitative gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities. Calibration against certified reference materials (CRMs) is critical for accuracy .
Q. How can researchers quantify this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and selectivity. Sample preparation often involves derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) to stabilize the aldehyde group and enhance ionization efficiency. Method validation should include spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) and limits of detection (LOD) below 1 nM. Internal standards (e.g., deuterated analogs) are essential to correct for matrix effects .
Q. What factors influence the stability of this compound in aqueous solutions?
Stability is pH-dependent: under acidic conditions (pH <4), the compound forms hemiacetals, while alkaline conditions (pH >8) promote polymerization. Buffered solutions (pH 6–7) at 4°C in inert atmospheres (N₂) minimize degradation. Kinetic studies using UV-Vis spectroscopy (monitoring λmax shifts) or time-resolved NMR can quantify degradation rates. Antioxidants like butylated hydroxytoluene (BHT) may extend stability but require compatibility testing with downstream assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in lipid peroxidation pathways?
Experimental designs should combine in vitro models (e.g., linoleic acid emulsions) with radical initiators (e.g., AAPH) to simulate oxidative stress. Reaction intermediates can be trapped using spin-trapping agents (e.g., DMPO) for electron paramagnetic resonance (EPR) spectroscopy. Isotopic labeling (¹³C or ²H) at the α-carbon enables tracking via LC-MS or infrared spectroscopy (IR). Computational modeling (DFT calculations) predicts transition states and kinetic parameters, which must be validated against experimental Arrhenius plots .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
Discrepancies often arise from differences in exposure duration, metabolic activity of cell lines, or assay endpoints (e.g., MTT vs. ATP assays). Researchers should standardize protocols using harmonized OECD guidelines and include positive controls (e.g., H₂O₂). Meta-analyses of published data with stratification by cell type and culture conditions (e.g., hypoxia vs. normoxia) can identify confounding variables. Dose-response curves should be analyzed using Hill slope models to compare potency .
Q. How can computational models predict the reactivity of this compound with nucleophilic biomolecules?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like glutathione or lysine residues. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods assess reaction energetics for adduct formation. Experimental validation via tandem MS (e.g., identifying Schiff base adducts) or X-ray crystallography (if stable crystals form) is critical. Cross-referencing with databases like PubChem ensures structural accuracy .
Q. What statistical approaches are recommended for analyzing dose-dependent transcriptional effects of this compound?
RNA-seq data should undergo rigorous normalization (e.g., DESeq2 for count data) and pathway enrichment analysis (GSEA, KEGG). Dose-response modeling via nonlinear regression (four-parameter logistic curves) identifies EC₅₀ values. Contradictory findings (e.g., upregulated vs. downregulated genes in similar studies) require sensitivity analyses and replication in orthogonal models (e.g., CRISPR knockouts). Open data repositories (e.g., ENA, GEO) enhance reproducibility .
Methodological Best Practices
- Data Presentation : Raw data (e.g., chromatograms, spectra) should be archived in appendices, while processed data (normalized means, SEM) are included in figures. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
